molecular formula C7H9NO3 B3276566 2-(Hydroxymethyl)-4-methoxypyridine 1-oxide CAS No. 64364-95-0

2-(Hydroxymethyl)-4-methoxypyridine 1-oxide

Cat. No.: B3276566
CAS No.: 64364-95-0
M. Wt: 155.15 g/mol
InChI Key: ZCMBZGZMPSVXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4-methoxypyridine 1-oxide is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxymethyl group at the second position, a methoxy group at the fourth position, and an N-oxide functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-methoxypyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-(Hydroxymethyl)-4-methoxypyridine using hydrogen peroxide or other suitable oxidizing agents. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the N-oxide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. The choice of solvents and reaction conditions is optimized to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methoxypyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid derivative.

    Reduction: The N-oxide group can be reduced back to the parent pyridine compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(Carboxymethyl)-4-methoxypyridine 1-oxide.

    Reduction: Formation of 2-(Hydroxymethyl)-4-methoxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-4-methoxypyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-methoxypyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The hydroxymethyl and methoxy groups can also modulate the compound’s binding affinity to specific enzymes or receptors, thereby affecting its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)pyridine 1-oxide
  • 4-Methoxypyridine 1-oxide
  • 2,4-Dimethoxypyridine 1-oxide

Uniqueness

2-(Hydroxymethyl)-4-methoxypyridine 1-oxide is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups with the N-oxide moiety enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

(4-methoxy-1-oxidopyridin-1-ium-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMBZGZMPSVXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[N+](C=C1)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-methoxypyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-4-methoxypyridine 1-oxide
Reactant of Route 3
2-(Hydroxymethyl)-4-methoxypyridine 1-oxide
Reactant of Route 4
2-(Hydroxymethyl)-4-methoxypyridine 1-oxide
Reactant of Route 5
2-(Hydroxymethyl)-4-methoxypyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2-(Hydroxymethyl)-4-methoxypyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.